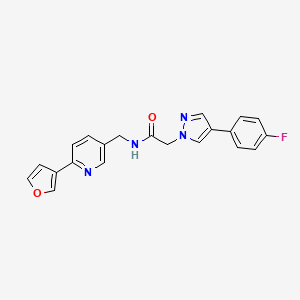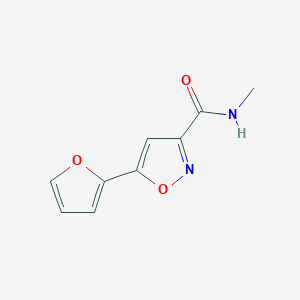![molecular formula C25H22ClN3O2S B2833434 (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone CAS No. 922636-34-8](/img/structure/B2833434.png)
(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone” is a synthetic molecule that contains a benzothiazole ring, a piperazine ring, and a phenoxyphenyl group . Benzothiazole derivatives have been studied for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds. For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The benzothiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The compound also contains a piperazine ring and a phenoxyphenyl group .Applications De Recherche Scientifique
- This compound has been investigated for its anti-inflammatory activity. Specifically, a series of novel derivatives were synthesized, including N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides .
- Among these derivatives, compounds 8b and 9b demonstrated potent COX-1 inhibition (IC50 values of 11.34 µM and 11.21 µM, respectively) and excellent COX-2 selectivity (SI values of 103.09 and 101.90, respectively). Additionally, they inhibited albumin denaturation .
- Molecular docking studies supported the binding of these compounds to their protein receptors .
- Thiazole derivatives, including those containing the benzothiazole moiety, have shown diverse biological activities. For instance, a compound with a similar structure demonstrated potent cytotoxic effects on prostate cancer cells .
Anti-Inflammatory Properties
Antitumor and Cytotoxic Activity
Antiproliferative and Antiviral Properties
Orientations Futures
Benzothiazole derivatives, including “(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone”, could be further studied for their potential biological activities. Future research could focus on optimizing the synthesis process, investigating the mechanism of action, evaluating the safety profile, and exploring potential applications in medicine and other fields .
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets leading to their diverse biological activities . For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways might be affected .
Pharmacokinetics
The solubility of thiazole, a component of this compound, in water, alcohol, and ether might influence its bioavailability .
Result of Action
Some thiazole derivatives have been found to exhibit significant analgesic and anti-inflammatory activities . Additionally, they have demonstrated cytotoxic activity on human tumor cell lines .
Propriétés
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2S/c1-17-20(26)11-12-22-23(17)27-25(32-22)29-15-13-28(14-16-29)24(30)19-9-5-6-10-21(19)31-18-7-3-2-4-8-18/h2-12H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYCFVAMZUBWPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-2-phenylethanamine](/img/structure/B2833351.png)



![3-Chloro-2-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2833358.png)


![1-(5,7-Dimethylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2833362.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2833364.png)
![2-[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]-N-(2-furylmethyl)butanamide](/img/structure/B2833370.png)
![4-amino-5-(4-fluorophenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2833371.png)

![N-[Cyano-(2-fluorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2833373.png)
